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molecular formula C11H10N2O7 B8452945 3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid

3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid

Cat. No. B8452945
M. Wt: 282.21 g/mol
InChI Key: GYXSFLQTJJYBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05985859

Procedure details

Compound 104 (0.850 g, 3.54 mmol) was dissolved in 0.1N NaOH (80 mL), and the mixture was stirred at room temperature for 4 hours. This was acidified with concentrated HCl (2 mL), diluted with water (20 mL), and extracted with ethyl acetate (3×60 mL). The combined extracts were dried (Na2SO4) and concentrated on a rotary evaporator to give crystalline 105 (0.712 g, 98.4% yield): mp 256-259° C. (methanol).
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
98.4%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:18]([O-:20])=[O:19])[C:13]=1[NH:14][C:15](=[O:17])[CH3:16])[C:8]([OH:10])=[O:9])(=O)C.Cl>[OH-].[Na+].O>[C:15]([NH:14][C:13]1[C:12]([N+:18]([O-:20])=[O:19])=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[OH:4])(=[O:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1NC(C)=O)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 0.712 g
YIELD: PERCENTYIELD 98.4%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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